molecular formula C8H5NOS B1267632 1,3-Benzothiazole-2-carbaldehyde CAS No. 6639-57-2

1,3-Benzothiazole-2-carbaldehyde

Cat. No.: B1267632
CAS No.: 6639-57-2
M. Wt: 163.2 g/mol
InChI Key: RHKPJTFLRQNNGJ-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2-carbaldehyde is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an aldehyde functional group at the second position. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Biochemical Analysis

Biochemical Properties

1,3-Benzothiazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as BCL-2, which is involved in the regulation of apoptosis . This inhibition can lead to the induction of programmed cell death in cancer cells, making it a potential candidate for anti-cancer therapies. Additionally, this compound has been shown to interact with other biomolecules, such as DNA and RNA, affecting their stability and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound has been shown to modulate the expression of pro-apoptotic and anti-apoptotic proteins, thereby influencing the balance between cell survival and death . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, ultimately influencing cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localizations can affect the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with formylating agents. Another method includes the cyclization of 2-mercaptobenzaldehyde under acidic conditions . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production often utilizes green chemistry principles to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, and the cyclization of thioamides, are commonly used .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Benzothiazole-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2-Benzothiazole: Differing in the position of the thiazole ring, it exhibits distinct chemical properties.

    2,1-Benzothiazole: Another isomer with unique reactivity.

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

Uniqueness: 1,3-Benzothiazole-2-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various fields .

Properties

IUPAC Name

1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKPJTFLRQNNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216612
Record name 1,3-Benzothiazole-2-carbaldehyde
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Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-57-2
Record name 1,3-Benzothiazole-2-carbaldehyde
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Record name 6639-57-2
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Record name 1,3-Benzothiazole-2-carbaldehyde
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Record name 1,3-benzothiazole-2-carbaldehyde
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Record name 1,3-BENZOTHIAZOLE-2-CARBALDEHYDE
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Synthesis routes and methods I

Procedure details

The title compound was prepared from 2-methyl-1,3-benzothiazole (6h) and selenium dioxide using methods as described in the literature for similar compounds (Conte et al., 1967) in 41% yield.
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Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of benzo[d]thiazole (1 g, 7 mmol) in DMF (10 mL) was added n-BuLi (8.4 mL, 21 mmol) over 15 min at −78° C. and the mixture was stirred at this temperature for 1 hour. The reaction was quenched with water, extracted with EtOAc and dried over anhydrous sodium sulfate. The solution was then concentrated under vacuum to give benzo[d]thiazole-2-carbaldehyde as a light yellow solid (500 mg).
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1 g
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8.4 mL
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10 mL
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Synthesis routes and methods III

Procedure details

5.47 g of manganese dioxide were added at room temperature to a solution of 2.26 g of 2-hydroxymethylbenzothiazole in 20 ml of acetone. The resulting mixture was stirred under reflux for 5 hours, at the end of which time the temperature of the mixture was cooled to room temperature and the mixture was left to stand for 14 hours. A further 3.06 g of manganese dioxide were then added and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was cooled to room temperature and then filtered. The resulting filtrate was concentrated by evaporation under reduced pressure, petroleum ether was added to the thus obtained crude crystalline solid and the mixture was filtered. The filtrate was then concentrated to about half its volume causing precipitation of a crystalline solid which was filtered off and dried in vacuo to give 432.6 mg (yield 19.3%) of the title compound as a solid having a melting point of 69° to 70° C.
Quantity
2.26 g
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reactant
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20 mL
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solvent
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5.47 g
Type
catalyst
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3.06 g
Type
catalyst
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Yield
19.3%

Synthesis routes and methods IV

Procedure details

A solution of freshly distilled (b.p. 82° C., 2 torr) benzothiazole (10 g, 0.074 mole) in 250 ml tetrahydrofuran was cooled under nitrogen to -78° C. and stirred at this temperature for 15 minutes. To this was added dropwise over 15 minutes 29.6 ml (0.074 mole) 2.5M n-butyllithium, stirring continued for 25 minutes, and 8.6 ml (0.111 mole) dimethylformamide was added and the reaction mixture stirred for an hour. The mixture was allowed to warm to room temperature, 200 g ice was added and the solvent evaporated in vacuo. The aqueous residue was extracted with 5×100 ml ethyl acetate, the extracts dried (MgSO4), concentrated to a small volume and chromatographed on a silica gel column, eluting with 96:4 chloroform/ethyl acetate to yield 8.4 g of the desired aldehyde, m.p. 74.5°-75° C. 1H--NMR(CDCl3)ppm (delta): 7.54 (m, 2H), 7.97 (m, 1H), 8.21 (m, 1H), 10.1 (s, 1H).
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10 g
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250 mL
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29.6 mL
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8.6 mL
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[Compound]
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ice
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200 g
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Synthesis routes and methods V

Procedure details

To a stirred solution of benzothiazole (3.28 ml) in anydrous THF (40 ml), at −78°, under a nitrogen atmosphere, butyllithium (2.0 ml of a 1.6M solution in hexane) was added dropwise. After 0.33 h, a solution of DMF (7 ml) in anydrous THF (20 ml) was added dropwise and the reaction mixture was allowed to rise to 0° over 1 h. The reaction was quenched by pouring the mixture into water (100 ml) and extracted with EE (2×150 ml). The organic layer was washed with brine, dried and the solvent evaporated under reduced pressure. The crude residue was purified by flash chromatography (eluting with CH-EA in gradient from 95:5 to 8:2), and crystallized from PE to give the title compound as a yellow solid (1.88 g). M.p. 76-77°
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3.28 mL
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solution
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40 mL
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7 mL
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzothiazole-2-carbaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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